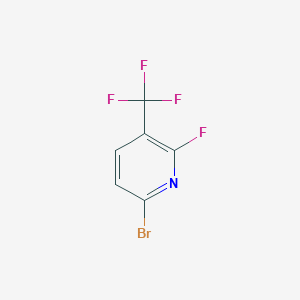

6-溴-2-氟-3-(三氟甲基)吡啶

描述

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a chemical compound used in the preparation of heteroaromatic amide derivatives .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

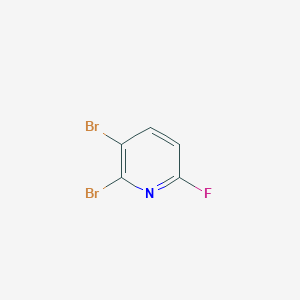

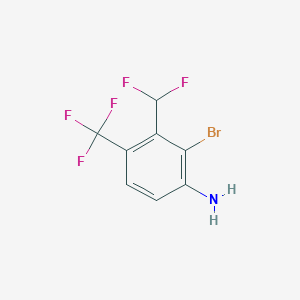

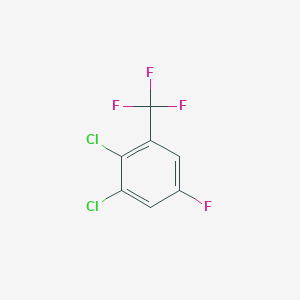

The molecular structure of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine includes a pyridine ring with bromo, fluoro, and trifluoromethyl substituents . The empirical formula is C6H2BrF4N, and the molecular weight is 243.98 .Chemical Reactions Analysis

Trifluoromethylpyridines, including 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, are used in various chemical reactions. For instance, they act as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a liquid at room temperature with a refractive index of 1.4623 and a density of 1.7961 g/mL at 25 °C .科学研究应用

光谱学和光学研究

6-溴-2-氟-3-(三氟甲基)吡啶已在光谱学和光学研究中得到探索。例如,涉及类似化合物的研究,如5-溴-2-(三氟甲基)吡啶,已集中于使用傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱等技术进行光谱表征。这些研究对于理解这些化合物的分子结构和性质至关重要(Vural & Kara, 2017)。

催化和化学合成

在催化和化学合成领域,像6-溴-2-氟-3-(三氟甲基)吡啶这样的化合物通常被用作中间体。例如,研究表明钯(0)和铜(I)配合物在氨基化溴吡啶,包括含氟衍生物,制备N-吡啶衍生物方面的有效性。这表明了6-溴-2-氟-3-(三氟甲基)吡啶在类似催化过程中的潜在用途(Lyakhovich et al., 2019)。

配位化学

该化合物还在配位化学中找到应用。一个相关的化合物,[(6-溴2-吡啶甲基)(6-氟2-吡啶甲基)(2-吡啶甲基)]胺三脚架,已被合成并研究其与金属离子的络合作用。这些研究为了解配位化合物的形成以及它们在各个领域,包括材料科学和催化中的潜在应用提供了宝贵的见解(Benhamou et al., 2011)。

制药和生物医学研究

在制药和生物医学研究中,包括类似于6-溴-2-氟-3-(三氟甲基)吡啶的氟代吡啶经常被用作更复杂分子的构建块。例如,合成某些受体拮抗剂的放射性氟代衍生物,用于体内脑部成像研究PET扫描,突显了这类化合物在开发诊断工具中的重要性(Karramkam et al., 2003)。

作用机制

Target of Action

Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . In this process, the compound may undergo oxidative addition with electrophilic organic groups, forming a new bond with a transition metal like palladium .

Biochemical Pathways

It’s worth noting that pyridine derivatives can be involved in various biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2992±400 °C, and its predicted density is 1841±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

The compound’s potential to participate in various chemical reactions suggests it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. For instance, the compound’s reactivity may be affected by the pH of its environment, as suggested by its predicted pKa of 1.49±0.10 . Additionally, the compound’s stability may be influenced by temperature, given its storage conditions of 2-8°C .

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUDQWOPOFTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。